molecular formula C15H9BrN2O B13893202 2-(4-Bromophenyl)-7-methyl-1,3-benzoxazole-5-carbonitrile

2-(4-Bromophenyl)-7-methyl-1,3-benzoxazole-5-carbonitrile

Cat. No.: B13893202
M. Wt: 313.15 g/mol
InChI Key: MGHYFWQPSCGCSB-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-7-methyl-1,3-benzoxazole-5-carbonitrile is an organic compound that belongs to the benzoxazole family. This compound is characterized by the presence of a bromophenyl group, a methyl group, and a carbonitrile group attached to the benzoxazole ring. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-7-methyl-1,3-benzoxazole-5-carbonitrile typically involves the condensation of 4-bromobenzaldehyde with 2-amino-4-methylbenzonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-7-methyl-1,3-benzoxazole-5-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or hydroxyl derivatives.

    Reduction Reactions: Reduction of the carbonitrile group can yield primary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution Reactions: Products include various substituted benzoxazole derivatives.

    Oxidation Reactions: Products include oxides and hydroxyl derivatives.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

2-(4-Bromophenyl)-7-methyl-1,3-benzoxazole-5-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Material Science: It is used in the development of organic semiconductors and light-emitting materials.

    Chemical Biology: The compound is used as a probe to study various biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-7-methyl-1,3-benzoxazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can interact with hydrophobic pockets in the target protein, while the benzoxazole ring can form hydrogen bonds with amino acid residues. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-1,3-benzoxazole
  • 2-(4-Bromophenyl)-7-methyl-1,3-benzothiazole
  • 2-(4-Bromophenyl)-1,3-benzimidazole

Uniqueness

2-(4-Bromophenyl)-7-methyl-1,3-benzoxazole-5-carbonitrile is unique due to the presence of the carbonitrile group, which can participate in various chemical reactions and enhance the compound’s biological activity. The combination of the bromophenyl group and the benzoxazole ring also contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H9BrN2O

Molecular Weight

313.15 g/mol

IUPAC Name

2-(4-bromophenyl)-7-methyl-1,3-benzoxazole-5-carbonitrile

InChI

InChI=1S/C15H9BrN2O/c1-9-6-10(8-17)7-13-14(9)19-15(18-13)11-2-4-12(16)5-3-11/h2-7H,1H3

InChI Key

MGHYFWQPSCGCSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OC(=N2)C3=CC=C(C=C3)Br)C#N

Origin of Product

United States

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